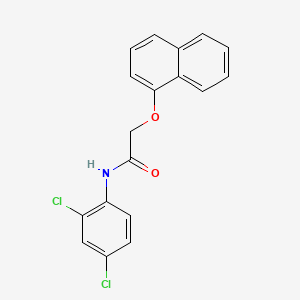

![molecular formula C10H8N4S B2502090 2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol CAS No. 875160-35-3](/img/structure/B2502090.png)

2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol” is a compound used in proteomics research . It has a molecular formula of C10H8N4S and a molecular weight of 216.26 .

Synthesis Analysis

The synthesis of 2-substituted [1,2,4]triazolo [1,5-c]quinazolines involves internal heterocyclization of hetarylcarboxylic acid (3 H -quinazolin-4-ylidene)-hydrazides . This process involves a proton transfer from the nitrogen atom of the quinazoline system to the oxygen atom of the carbonyl group, cyclization with the formation of [1,2,4]triazolo [4,3-c]quinazoline system, and elimination of a molecule of water .Chemical Reactions Analysis

The Dimroth rearrangement using the ANRORC mechanism of 2-hetaryl [1,2,4]triazolo [4,3-c]quinazolines leads to 2-hetaryl [1,2,4]triazolo [1,5-c]quinazolines . This rearrangement is catalyzed by a molecule of water and consists of an addition of a molecule of water to the quinazoline cycle that facilitates its sequential opening, rotation of 1,2,4-triazole, cycle closure, and elimination of a molecule of water .Scientific Research Applications

Catalysis

2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol can serve as a catalyst in several reactions. For instance:

- Allylation of Carbonyl Compounds : It catalyzes the allylation of carbonyl compounds, enabling the formation of valuable carbon-carbon bonds .

Anticancer Research

Researchers have explored the anticancer potential of 2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol derivatives. These compounds exhibit promising activity against cancer cells. Key findings include:

- Combinatorial Library Synthesis : Novel potential anticancer agents, specifically 2-(alkyl-, alkaryl-, aryl-, hetaryl-) [1,2,4]triazolo[1,5-c]quinazolines, were synthesized. These compounds show cytotoxic effects and are worth investigating further .

Future Directions

While the future directions for “2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol” are not explicitly mentioned in the search results, it’s worth noting that derivatives of [1,2,4]triazolo [1,5-c]quinazoline have demonstrated various biological properties, including anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities . This suggests that “2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol” and similar compounds could have potential applications in various areas of biomedical research.

Mechanism of Action

Target of Action

Derivatives of [1,2,4]triazolo[1,5-c]quinazoline have been reported to have a good affinity to adenosine and benzodiazepine receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, immune responses, and regulation of heart rate.

Mode of Action

It’s known that [1,2,4]triazolo[1,5-c]quinazolines interact with biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments . This interaction can lead to changes in the function of the target proteins, potentially altering cellular processes.

Biochemical Pathways

It’s known that [1,2,4]triazolo[1,5-c]quinazolines can influence a variety of biological properties, including anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities . These effects suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The molecular weight of the compound is 21626 , which may influence its bioavailability and distribution within the body.

Result of Action

It’s known that [1,2,4]triazolo[1,5-c]quinazolines and their derivatives have demonstrated antitumor properties . This suggests that the compound may have potential effects on cell proliferation and survival.

properties

IUPAC Name |

2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4S/c1-6-11-9-7-4-2-3-5-8(7)12-10(15)14(9)13-6/h2-5H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYMWNARIQBYDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C3C=CC=CC3=NC(=S)N2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2502007.png)

![N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2502012.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2502013.png)

![(2E)-2-[(2-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2502014.png)

![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2502019.png)

![N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide](/img/structure/B2502021.png)

![2-{2-[2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2502022.png)

![Tert-butyl 5-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2502025.png)

![(4-((3-fluorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2502026.png)

![N-(3,5-Dimethylphenyl)-N-[(2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2502028.png)